molecular formula C22H23ClN4O4S B12440813 3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride

3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B12440813
M. Wt: 475.0 g/mol
InChI Key: FPSAJUOIYZSJJA-UHFFFAOYSA-N
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Description

S49076 hydrochloride is a novel, potent inhibitor of receptor tyrosine kinases, specifically targeting MET, AXL/MER, and fibroblast growth factor receptors 1, 2, and 3. These kinases are implicated in various human malignancies, making S49076 hydrochloride a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S49076 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route is proprietary, but it typically involves:

Industrial Production Methods

Industrial production of S49076 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

S49076 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of S49076 hydrochloride, each with potentially different biological activities .

Scientific Research Applications

S49076 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

S49076 hydrochloride exerts its effects by inhibiting the kinase activity of MET, AXL/MER, and fibroblast growth factor receptors 1, 2, and 3. This inhibition blocks the phosphorylation of these receptors, disrupting downstream signaling pathways such as the phosphoinositide 3-kinase-AKT-mammalian target of rapamycin and RAS-RAF-mitogen-activated protein kinase-extracellular signal-regulated kinase pathways. This leads to reduced cell proliferation, migration, and survival, making it effective against various cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S49076 hydrochloride is unique due to its potent inhibition of multiple kinases (MET, AXL/MER, and fibroblast growth factor receptors 1, 2, and 3) with high specificity and efficacy. This multi-target approach makes it particularly effective in overcoming resistance mechanisms in cancer therapy .

Properties

IUPAC Name

3-[[3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S.ClH/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25;/h1-2,7-10,23H,3-6,11-13H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSAJUOIYZSJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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